

3-Chloro-5-fluoro-4-methoxybenzoic acid suppliers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-fluoro-4-methoxybenzoic acid

Cat. No.: B1350884

[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-5-fluoro-4-methoxybenzoic Acid** for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoro-4-methoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. Its distinct substitution pattern makes it a compound of interest for researchers and professionals in medicinal chemistry and materials science. The presence of chlorine, fluorine, and a methoxy group on the aromatic ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These characteristics make it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide offers a comprehensive overview of **3-Chloro-5-fluoro-4-methoxybenzoic acid**, covering its properties, suppliers, a plausible synthetic pathway, and its potential applications.

Physicochemical Properties

Detailed experimental data for **3-Chloro-5-fluoro-4-methoxybenzoic acid** is not extensively reported in public literature. The table below summarizes available information and includes estimated values based on structurally related compounds.

Property	Value	Source
CAS Number	886497-22-9	AOBChem[1]
Molecular Formula	C8H6ClFO3	AOBChem[1]
Molecular Weight	204.58 g/mol	AOBChem[1]
Appearance	White to off-white solid (inferred)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Sparingly soluble in water; soluble in common organic solvents (e.g., methanol, acetone) (inferred)	
pKa	~3-4 (estimated for the carboxylic acid group)	

Note: Some properties are inferred based on general chemical principles and data for analogous compounds.

Suppliers

Several chemical suppliers provide **3-Chloro-5-fluoro-4-methoxybenzoic acid**, primarily for research and development purposes. When sourcing this compound, it is essential to consider purity, available quantities, and the comprehensiveness of the analytical data provided by the supplier (e.g., Certificate of Analysis with NMR, HPLC, etc.).

Supplier	Product Number	Purity	Available Quantities
AOBChem	18372	>95%	500mg, 1g, 5g, 10g [1]
Santa Cruz Biotechnology	sc-285689	Not specified	Inquire for details
Matrix Scientific	116577	Not specified	Inquire for details

Proposed Synthesis Pathway

While a specific, detailed synthesis of **3-Chloro-5-fluoro-4-methoxybenzoic acid** is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry transformations and syntheses of similar molecules. A potential strategy could involve a multi-step sequence starting from a commercially available substituted phenol.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **3-Chloro-5-fluoro-4-methoxybenzoic acid**.

Key Experimental Protocol: Williamson Ether Synthesis (Methylation)

The final step in the proposed synthesis is the methylation of the hydroxyl group. The following is a general experimental protocol for this type of transformation.

Objective: To synthesize **3-Chloro-5-fluoro-4-methoxybenzoic acid** from 3-Chloro-5-fluoro-4-hydroxybenzoic acid.

Materials:

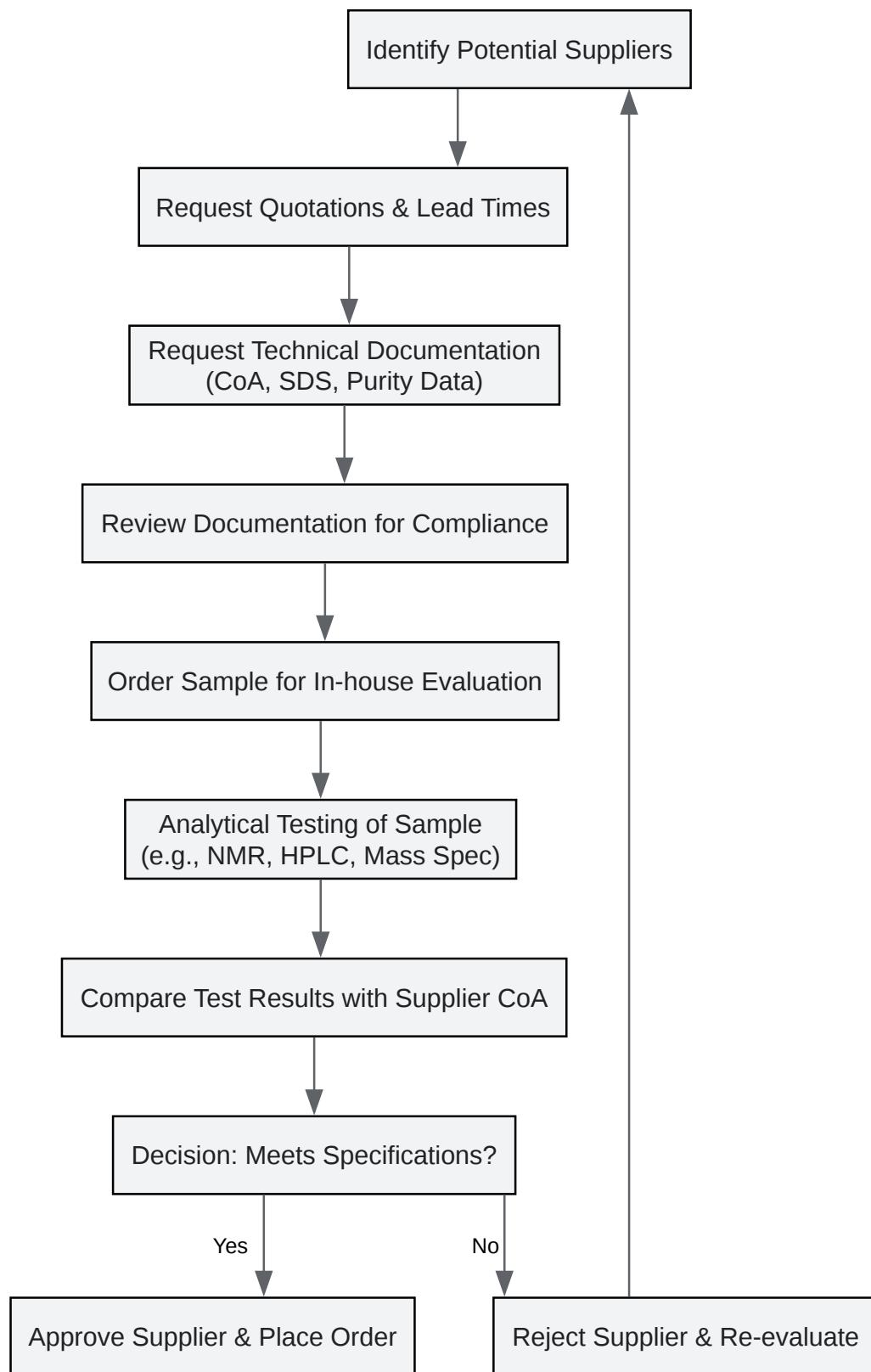
- 3-Chloro-5-fluoro-4-hydroxybenzoic acid
- Methyl iodide (CH_3I)
- Potassium carbonate (K_2CO_3)
- Acetone (anhydrous)
- 1M Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve 3-Chloro-5-fluoro-4-hydroxybenzoic acid (1.0 equivalent) in anhydrous acetone.
- Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.
- Stir the suspension vigorously at room temperature for 20-30 minutes.
- Slowly add methyl iodide (1.5-2.0 equivalents) to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.
- Remove the acetone from the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

- Wash the organic layer sequentially with water, 1M HCl, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield pure **3-Chloro-5-fluoro-4-methoxybenzoic acid**.

Disclaimer: This is a general protocol and may require optimization. All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.


Applications in Drug Discovery and Development

Substituted benzoic acids are prevalent structural motifs in a wide array of pharmaceuticals.^[2] ^[3] The incorporation of fluorine and chlorine atoms can enhance a molecule's binding affinity to target proteins, improve its metabolic stability, and modulate its pharmacokinetic properties.^[4] While specific applications for **3-Chloro-5-fluoro-4-methoxybenzoic acid** are not widely documented, its structure suggests its potential as an intermediate in the synthesis of novel therapeutic agents.

The benzoic acid scaffold is a key component in drugs targeting a variety of diseases, including cancer and infectious diseases.^{[3][5][6]} For example, fluorinated benzoic acid derivatives are used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.^[7] The unique combination of substituents in **3-Chloro-5-fluoro-4-methoxybenzoic acid** makes it a valuable tool for medicinal chemists to explore new chemical space in drug discovery programs.

Supplier Qualification Workflow

For researchers and drug development professionals, ensuring the quality and consistency of starting materials is critical. The following diagram illustrates a logical workflow for qualifying a new chemical supplier.

[Click to download full resolution via product page](#)

Caption: A workflow for the qualification of a new chemical supplier.

Conclusion

3-Chloro-5-fluoro-4-methoxybenzoic acid is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its unique structural features provide a platform for the synthesis of novel compounds with tailored biological activities. This technical guide has provided an overview of its properties, availability, a plausible synthetic approach, and its relevance to the pharmaceutical sciences. As research in this area continues, the utility of this and similar substituted benzoic acids is likely to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aobchem.com [aobchem.com]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbino.com]
- To cite this document: BenchChem. [3-Chloro-5-fluoro-4-methoxybenzoic acid suppliers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1350884#3-chloro-5-fluoro-4-methoxybenzoic-acid-suppliers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com